N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
Description
N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both a quinazolinone moiety and a cyano group suggests it may have significant biological activity.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11-3-6-14-13(7-11)16(23)21(10-19-14)8-15(22)20-17(2,9-18)12-4-5-12/h3,6-7,10,12H,4-5,8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNKYUUFHQQHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)NC(C)(C#N)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions, typically using cyanogen bromide or similar reagents.
Cyclopropyl Group Addition: The cyclopropyl group is usually added via cyclopropanation reactions, which can be achieved using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring, forming hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as alkyl halides for nucleophilic substitution or electrophiles like acyl chlorides for electrophilic substitution.
Major Products
Oxidation: Hydroxylated quinazolinones or carboxylated derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinazolinones depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological macromolecules can be studied to understand its mechanism of action.
Medicine
In medicine, N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide could be investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyano group may enhance binding affinity or specificity, while the cyclopropyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3,4-dihydroquinazoline share the quinazolinone core but lack the cyano and cyclopropyl groups.
Cyanoacetamides: Compounds such as N-cyanoacetyl-2-aminobenzamide have a similar cyanoacetamide structure but differ in the rest of the molecule.
Uniqueness
N-(1-cyano-1-cyclopropylethyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is unique due to the combination of its quinazolinone core, cyano group, and cyclopropyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
